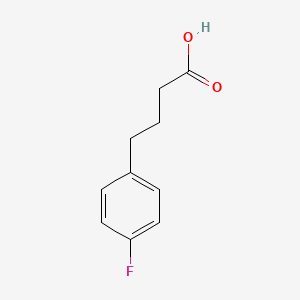

4-(4-Fluorophenyl)butanoic acid

描述

Contextualization within Fluorinated Organic Compounds

4-(4-Fluorophenyl)butanoic acid is a member of the extensive class of fluorinated organic compounds. The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry due to the unique properties the element imparts. nih.gov Fluorine is the most electronegative element and has a small atomic size, comparable to hydrogen. nih.gov Its incorporation into a molecular structure can significantly alter key physicochemical properties such as acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. nih.gov This strategic use of fluorine has led to a high prevalence of fluorinated compounds in the pharmaceutical industry, with estimates suggesting that they constitute around 20% of all commercialized medications. nih.gov

Arylalkanoic acids, the broader chemical family to which this compound belongs, are a major group of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov This class includes well-known drugs such as ibuprofen (B1674241) and diclofenac. pharmacy180.com The activity of these agents is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) biosynthesis. nih.govnih.gov The presence of a fluorine atom on the phenyl ring of an arylalkanoic acid structure, as in this compound, represents a common design element intended to modulate these biological and pharmacological properties.

Significance in Chemical Synthesis and Medicinal Chemistry

While extensive research into the specific biological activities of this compound as a standalone agent is not prominent in the literature, its importance is evident as a chemical intermediate and a structural building block. Arylalkanoic acids are typically characterized by a carboxylic acid group (or a chemical group that can be converted to it) connected to an aromatic ring via a short alkyl chain. pharmacy180.com

The synthesis of this compound can be approached through established organic chemistry reactions. A common method for creating 4-arylbutyric acids is the Friedel-Crafts acylation of an aromatic ring with a suitable four-carbon electrophile, followed by reduction. For instance, the synthesis of its non-fluorinated analog, 4-phenylbutyric acid, can be achieved by reacting benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. google.com A similar pathway can be envisioned for the fluorinated derivative using fluorobenzene (B45895).

Alternatively, this compound can be synthesized from related precursors. One such precursor is 4-(4-fluorobenzoyl)butyric acid, a compound noted as being useful in organic synthesis. chemicalbook.com This keto-acid can be reduced to this compound through methods like Clemmensen or Wolff-Kishner reduction, which specifically remove the carbonyl group.

Table 1: Physicochemical Properties of Related Compounds This table presents data for related compounds to provide context, as detailed experimental data for this compound is not widely published.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from Target |

|---|---|---|---|

| 4-Phenylbutyric acid | C10H12O2 | 164.20 | Lacks fluorine atom |

| 4-(4-Fluorobenzoyl)butyric acid | C11H11FO3 | 210.20 | Contains a ketone group at the benzylic position |

| Methyl 4-(4-fluorophenyl)butanoate | C11H13FO2 | 196.22 | Carboxylic acid is esterified nist.gov |

| 4-Amino-3-(4-fluorophenyl)butanoic acid (Fluorophenibut) | C10H12FNO2 | 197.21 | Isomeric structure with an added amino group wikipedia.org |

Overview of Research Trajectories

The research trajectory for this compound appears to be primarily as a scaffold or intermediate for the synthesis of more complex, biologically active molecules rather than as an end-product itself. Its structure is a valuable starting point for medicinal chemists exploring the structure-activity relationships (SAR) of arylalkanoic acids. pharmacy180.com

Research into its non-fluorinated parent, 4-phenylbutyric acid (4-PBA), has shown that it acts as a chemical chaperone to relieve endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor. nih.gov These activities give it therapeutic potential in a range of conditions. While it is plausible that this compound could exhibit similar biological activities, specific studies to confirm this are not prevalent. The fluorine atom would be expected to modify its potency, selectivity, and pharmacokinetic profile compared to 4-PBA.

Current research directions involving similar structures are diverse. For example, the isomeric and amino-substituted compound, 4-amino-3-(4-fluorophenyl)butanoic acid (known as fluorophenibut), is investigated as a potent and selective GABAB receptor agonist. wikipedia.org This highlights that small structural modifications to the 4-phenylbutanoic acid skeleton can lead to vastly different pharmacological targets and applications. Therefore, the primary role of this compound in academic research is as a versatile building block, offering a fluorinated arylalkanoic acid core for the development of new chemical entities with potentially novel therapeutic applications.

Structure

3D Structure

属性

IUPAC Name |

4-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQYBBYOYJXQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207628 | |

| Record name | 4-(p-Fluorophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-06-0 | |

| Record name | 4-(4-Fluorophenyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(p-Fluorophenyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 589-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(p-Fluorophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(p-fluorophenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Fluorophenyl)butyric Acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH9535EGU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization Strategies of 4 4 Fluorophenyl Butanoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as the primary site for derivatization. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic proton.

The conversion of 4-(4-Fluorophenyl)butanoic acid to its corresponding esters is most commonly achieved through Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org To favor the formation of the ester, the equilibrium can be shifted toward the products by using a large excess of the alcohol or by removing water as it is formed, often through azeotropic distillation. organic-chemistry.orglibretexts.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgyoutube.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comyoutube.com

Table 1: Representative Esterification Reactions This table displays hypothetical data for illustrative purposes.

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 4-(4-fluorophenyl)butanoate |

| Ethanol | H₂SO₄ | Ethyl 4-(4-fluorophenyl)butanoate |

| Propan-1-ol | TsOH | Propyl 4-(4-fluorophenyl)butanoate |

Amide derivatives of this compound are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. nih.govluxembourg-bio.com A widely used method involves coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). luxembourg-bio.comscribd.com

The reaction proceeds by the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then be readily attacked by the amine to form the stable amide bond, releasing a urea byproduct. The addition of HOBt can improve reaction efficiency and reduce side reactions by forming an active ester intermediate, which is less prone to racemization if chiral centers are present. luxembourg-bio.com

Table 2: Representative Amide Formation Reactions This table displays hypothetical data for illustrative purposes.

| Amine | Coupling Reagents | Product |

|---|---|---|

| Ammonia | EDC, HOBt | 4-(4-Fluorophenyl)butanamide |

| Methylamine | EDC, HOBt | N-Methyl-4-(4-fluorophenyl)butanamide |

| Aniline | EDC, HOBt | 4-(4-Fluorophenyl)-N-phenylbutanamide |

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. chemguide.co.uk For this compound, the standard reduction product is 4-(4-fluorophenyl)butan-1-ol. This transformation requires a strong hydride donor, as less reactive agents like sodium borohydride (NaBH₄) are not potent enough to reduce carboxylic acids. chemguide.co.uklibretexts.org

The reduction of a carboxylic acid to a primary alcohol is effectively accomplished using lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.comambeed.com It is important to note that the direct reduction of this compound yields 4-(4-fluorophenyl)butan-1-ol. The compound 4,4-Bis(4-fluorophenyl)butan-1-ol is synthesized not from this compound, but from its structural analog, 4,4-bis(4-fluorophenyl)butanoic acid . chemicalbook.com The reduction of this specific precursor with lithium aluminum hydride proceeds to give the corresponding primary alcohol, 4,4-bis(4-fluorophenyl)butan-1-ol. chemicalbook.com

The reduction of 4,4-bis(4-fluorophenyl)butanoic acid is carried out using lithium aluminum hydride in an appropriate solvent. chemicalbook.com The reaction typically involves the slow addition of the reducing agent to a solution of the carboxylic acid at a reduced temperature to control the exothermic reaction. chemicalbook.com Anhydrous solvents are necessary as LiAlH₄ reacts violently with water. chemguide.co.uk Following the reduction, the reaction is carefully quenched and worked up to isolate the alcohol product. A documented procedure reports a high yield for this specific transformation. chemicalbook.com

Table 3: Reaction Conditions for the Synthesis of 4,4-Bis(4-fluorophenyl)butan-1-ol

| Parameter | Details |

|---|---|

| Starting Material | 4,4-Bis(4-fluorophenyl)butanoic acid chemicalbook.com |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) chemicalbook.com |

| Solvent | 2-Methyltetrahydrofuran chemicalbook.com |

| Temperature | 0 - 10 °C chemicalbook.com |

| Other Reagents | Potassium carbonate chemicalbook.com |

| Quenching Agents | Water, 15% Sodium hydroxide solution chemicalbook.com |

| Reported Yield | 92.6% chemicalbook.com |

Reduction to Alcohol Derivatives

Reactions Involving the Fluorophenyl Group

The fluorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgkhanacademy.org The position of the incoming electrophile is directed by the substituents already present on the ring: the fluorine atom and the butanoic acid side chain. wikipedia.orgcognitoedu.org

Both the fluorine atom and the alkyl chain are ortho-, para-directing groups. libretexts.org

Fluorine Atom : As a halogen, fluorine is an ortho-, para-director but is considered a deactivating group. wikipedia.orglibretexts.org This is due to the interplay of two opposing effects: a strong electron-withdrawing inductive effect (-I), which deactivates the ring, and a weaker electron-donating resonance effect (+M), which directs incoming electrophiles to the ortho and para positions. wikipedia.orgcsbsju.edu For fluorine, the para-substitution is often strongly favored due to the powerful inductive deactivation and potential steric hindrance at the ortho position. wikipedia.org

Butanoic Acid Side Chain : The alkyl chain attached to the ring is a weakly activating, ortho-, para-directing group due to its electron-donating inductive effect (+I). chemistrytalk.org

In this compound, these groups are para to each other. The directing effects are therefore additive. The positions ortho to the fluorine atom (C2 and C6) are the same positions that are meta to the butanoic acid chain. The positions ortho to the butanoic acid chain (C3 and C5) are the same positions that are meta to the fluorine atom. Since both groups direct incoming electrophiles to the positions ortho and para to themselves, substitution is strongly favored at the positions ortho to the fluorine atom (C2 and C6).

Table 4: Summary of Directing Effects on the Phenyl Ring

| Substituent | Type | Directing Effect | Predicted Substitution Site(s) |

|---|---|---|---|

| Fluorine | Deactivating Halogen | Ortho, Para wikipedia.orglibretexts.org | C2, C6 |

| -CH₂(CH₂)₂COOH | Activating Alkyl | Ortho, Para chemistrytalk.org | C3, C5 |

| Combined Effect | Overall Deactivated | Additive | C2, C6 (Ortho to Fluorine) |

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (SEAr) on the phenyl ring of this compound is influenced by the directing effects of its existing substituents. The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comwikipedia.orgbyjus.com

The outcome of such a reaction is dictated by the electronic properties of the fluoro and butanoic acid groups.

Fluoro Group : The fluorine atom is a weakly deactivating group but is an ortho, para-director. Its high electronegativity withdraws electron density from the ring inductively (-I effect), which deactivates the ring toward electrophilic attack. However, it can donate electron density through resonance (+M effect) via its lone pairs, which directs incoming electrophiles to the ortho and para positions. wikipedia.orgcsbsju.edu The inductive deactivation is stronger at the ortho position than the para position. wikipedia.org

Given that the fluorine atom is at position 4, the para position relative to the butanoic acid chain is already occupied. The incoming electrophile will therefore be directed to the positions ortho to the butanoic acid chain (positions 2 and 6) and ortho to the fluorine atom (positions 3 and 5). The activating effect of the alkyl chain and the resonance-directing effect of the fluorine atom will likely lead to substitution primarily at the 2- and 3-positions (and their symmetric equivalents, 6 and 5).

Halogenation: This reaction introduces a halogen atom (e.g., Cl, Br) onto the aromatic ring. It typically requires a Lewis acid catalyst, such as FeCl₃ or AlBr₃, to polarize the halogen molecule (e.g., Br₂) and generate a potent electrophile. wikipedia.orgmt.commasterorganicchemistry.com

Nitration: The introduction of a nitro group (-NO₂) is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring. masterorganicchemistry.com

Organometallic Coupling Reactions (e.g., Suzuki-Miyaura)

While the C-F bond is generally robust and less reactive in standard palladium-catalyzed cross-coupling reactions, the molecule can be modified to participate in such transformations. msu.edu Organometallic coupling reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This versatile reaction typically couples an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For this compound to be used in a Suzuki reaction, it would first need to be converted into either a suitable organohalide (other than the fluoride) or an organoboron derivative. For instance, if the aromatic ring were brominated (as described in 3.2.1), the resulting bromo-derivative could undergo a Suzuki coupling with various arylboronic acids to form biaryl compounds. mdpi.com

Decarboxylative Cross-Coupling: A more direct route involves decarboxylative coupling, a modern strategy that uses carboxylic acids as coupling partners, eliminating CO₂ as a benign byproduct. wikipedia.orgrsc.org In these reactions, a transition metal catalyst (often palladium or copper) facilitates the coupling of the carboxylic acid with an organohalide. wikipedia.orgnih.gov This method avoids the need to pre-functionalize the carboxylic acid into an organometallic reagent, offering a more atom-economical and environmentally friendly pathway to form new C-C bonds. wikipedia.org

Derivatization for Analytical and Research Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound with properties better suited for a specific analytical method. semanticscholar.org For this compound, derivatization of the carboxylic acid group is crucial for enhancing detection sensitivity and enabling analysis by various chromatographic techniques.

Strategies for Enhancing Detection Sensitivity

Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection, require the analyte to possess a fluorophore. Since this compound is not naturally fluorescent, derivatization is necessary to introduce a fluorescent tag. This pre-column derivatization dramatically increases the sensitivity and selectivity of the analysis. nih.govoup.com

Common strategies involve reacting the carboxylic acid with a fluorescent labeling reagent. A variety of such reagents are available, each with specific reaction conditions and fluorescence properties.

| Reagent Class | Example Reagent | Detection Wavelengths (Typical) |

| Coumarins | N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | λex = 345 nm, λem = 435 nm researchgate.net |

| Anthracenes | 9-Chloromethyl anthracene | λex = 365 nm, λem = 410 nm oup.com |

| Diazoalkanes | 9-Anthryldiazomethane (ADAM) | - |

| Benzoxadiazoles | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | - |

These reactions typically convert the carboxylic acid into a highly fluorescent ester, allowing for detection at very low concentrations. nih.govoup.comresearchgate.net

Derivatization for Chromatographic Analysis (e.g., GC-MS, HPLC-MS)

Chromatographic analysis often requires derivatization to improve the analyte's properties for separation and detection.

For Gas Chromatography-Mass Spectrometry (GC-MS): The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte. nih.gov Carboxylic acids like this compound are polar and non-volatile, making them unsuitable for direct GC analysis. Common derivatization techniques include:

Silylation: This is one of the most common methods, where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to form volatile TMS esters. researchgate.netyoutube.com

Alkylation (Esterification): This involves converting the carboxylic acid into a more volatile ester, typically a methyl or butyl ester. Reagents like BF₃-methanol are used for this purpose. gcms.cz

Acylation: This method can also be used, often with fluorinated anhydrides, to create volatile derivatives that are also highly sensitive to electron capture detection (ECD). rsc.org

For High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): While derivatization is not always mandatory for HPLC-MS, it can be used to improve chromatographic peak shape, enhance ionization efficiency in the mass spectrometer, and increase sensitivity. The fluorescent derivatization strategies mentioned in section 3.3.1 are also applicable here, as they produce derivatives that are often well-resolved by reversed-phase HPLC and can be detected with high sensitivity.

Formation of Stable Derivatives for Structural Elucidation

The formation of stable chemical derivatives is a cornerstone of structural elucidation by mass spectrometry. When analyzing this compound by GC-MS, the derivatized form (e.g., the TMS ester) is what is actually analyzed. These derivatives are not only volatile and thermally stable but also fragment in predictable ways upon electron ionization in the mass spectrometer. The resulting mass spectrum, with its characteristic pattern of fragment ions, serves as a chemical fingerprint that can be used to confirm the identity of the original molecule. Silyl derivatives are generally stable and provide excellent chromatographic and mass spectrometric properties for this purpose. nih.govresearchgate.net

Reaction Mechanisms and Kinetic Studies

Electrophilic Aromatic Substitution: The mechanism involves two key steps. The first, rate-determining step is the attack of the π-electron system of the benzene (B151609) ring on the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This step temporarily disrupts the ring's aromaticity. The second step is a fast deprotonation of the carbon atom bonded to the new electrophile, which restores the stable aromatic system. masterorganicchemistry.combyjus.com

Suzuki-Miyaura Coupling: This reaction proceeds via a catalytic cycle involving a palladium complex. The cycle generally consists of three main steps:

Oxidative Addition: The organohalide adds to the palladium(0) catalyst to form a palladium(II) species.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then start a new cycle. libretexts.org

Esterification (Derivatization): The derivatization of the carboxylic acid group, for example with a fluorescent alkyl halide (R*-X), typically proceeds via a nucleophilic substitution reaction. The carboxylate anion, formed in the presence of a base or catalyst, acts as a nucleophile and attacks the alkyl halide, displacing the halide and forming the corresponding ester.

Kinetic studies on analogous compounds, such as 4-oxo-4-phenylbutanoic acid, have been performed for specific oxidation reactions. These studies show first-order kinetics with respect to the substrate and the oxidant. orientjchem.orgzenodo.orgderpharmachemica.comresearchgate.netscholarsresearchlibrary.com However, the mechanisms in those cases are highly dependent on the presence of the oxo- group and are not directly transferable to this compound.

Spectroscopic Analysis and Structural Elucidation of 4 4 Fluorophenyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(4-fluorophenyl)butanoic acid, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy each provide unique and complementary information.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the fluorophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 7.3 ppm. The protons ortho to the fluorine atom are expected to show coupling to the fluorine, resulting in a doublet of doublets, while the protons meta to the fluorine will also likely appear as a doublet of doublets.

The aliphatic protons of the butanoic acid chain will be observed further upfield. The methylene group adjacent to the carboxylic acid (α-CH₂) is anticipated to resonate around δ 2.3-2.6 ppm as a triplet. The methylene group adjacent to the aromatic ring (γ-CH₂) is expected to appear as a triplet around δ 2.6-2.9 ppm. The central methylene group (β-CH₂) will likely be observed as a multiplet in the region of δ 1.9-2.2 ppm, due to coupling with the adjacent methylene groups. The acidic proton of the carboxylic acid group will present as a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |

| Aromatic (ortho to F) | 7.0 - 7.3 | Doublet of Doublets |

| Aromatic (meta to F) | 7.0 - 7.3 | Doublet of Doublets |

| γ-CH₂ | 2.6 - 2.9 | Triplet |

| α-CH₂ | 2.3 - 2.6 | Triplet |

| β-CH₂ | 1.9 - 2.2 | Multiplet |

¹³C NMR for Carbon Backbone and Aromatic Carbons

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of eight distinct carbon signals are expected, as the two pairs of aromatic carbons are chemically non-equivalent due to the fluorine substituent. The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field, typically in the range of δ 175-185 ppm.

The aromatic carbons will resonate in the region of δ 115-165 ppm. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and is expected to appear as a doublet around δ 160-165 ppm. The other aromatic carbons will also show smaller carbon-fluorine couplings. The aliphatic carbons will be found at higher field, with the methylene carbon attached to the carboxylic acid (α-CH₂) appearing around δ 33-36 ppm, the carbon adjacent to the aromatic ring (γ-CH₂) at a similar chemical shift, and the central methylene carbon (β-CH₂) resonating at a slightly higher field, around δ 25-28 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 175 - 185 |

| Aromatic (C-F) | 160 - 165 |

| Aromatic (C-H) | 115 - 135 |

| Aromatic (C-C) | 135 - 145 |

| γ-CH₂ | 33 - 36 |

| α-CH₂ | 33 - 36 |

| β-CH₂ | 25 - 28 |

¹⁹F NMR for Fluorine Atom Environment

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. For monofluorinated benzene (B151609) derivatives, the chemical shift typically falls in the range of -110 to -120 ppm relative to a standard such as CFCl₃ ucsb.educolorado.edu. The signal may appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer due to hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹ pressbooks.publibretexts.org.

The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1150-1250 cm⁻¹. The aliphatic C-H stretching vibrations of the butanoic acid chain will be observed in the 2850-2960 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Carbonyl C=O | Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-F | Stretch | 1150 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₁FO₂), the molecular weight is 182.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 182.

The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical, leading to a fragment with a mass of (M-45). For this compound, this would result in a peak at m/z 137. Another characteristic fragmentation is the McLafferty rearrangement, which for butanoic acid derivatives, can lead to a significant peak at m/z 60 docbrown.infolibretexts.org. The fluorophenyl group can also lead to characteristic fragments. A peak at m/z 95 corresponding to the fluorophenyl cation ([C₆H₄F]⁺) is likely to be observed.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 182 | [C₁₀H₁₁FO₂]⁺ (Molecular Ion) |

| 137 | [C₉H₁₀F]⁺ |

| 95 | [C₆H₄F]⁺ |

| 60 | [C₂H₄O₂]⁺ (from McLafferty rearrangement) |

X-ray Diffraction Crystallography for Solid-State Structure

It is expected that this compound would crystallize in a centrosymmetric space group, with the molecules forming hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. The fluorophenyl ring would likely be planar, and the butanoic acid chain would adopt a stable, extended conformation. The crystal packing would be influenced by intermolecular interactions such as C-H···O and potentially C-H···F hydrogen bonds, in addition to van der Waals forces. The precise unit cell dimensions, space group, and atomic coordinates would require experimental determination. For comparison, related structures like 4-[(4-chlorophenyl)carbamoyl]butanoic acid have been reported to crystallize in the monoclinic space group P2₁/c mdpi.com.

Table 5: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Key Structural Features | Hydrogen-bonded carboxylic acid dimers |

| Planar fluorophenyl ring | |

| Extended aliphatic chain conformation |

Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. Techniques such as Raman and UV-Vis spectroscopy provide critical information regarding the vibrational modes of chemical bonds and the electronic transitions within the molecule, respectively.

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that offers detailed insights into the vibrational modes of a molecule. The resulting spectrum provides a unique fingerprint based on the inelastic scattering of monochromatic light. For this compound, the Raman spectrum is predicted to be characterized by a series of distinct peaks corresponding to the vibrations of the para-substituted fluorophenyl group, the aliphatic butanoic acid chain, and the carboxylic acid functional group.

The analysis of analogous compounds, such as 4-phenylbutanoic acid and p-fluorotoluene, provides a solid foundation for predicting the Raman shifts for this compound. The spectrum will be dominated by vibrations of the aromatic ring, with the para-fluoro substitution influencing the positions of certain key bands. The aliphatic chain will contribute to the spectrum with its characteristic C-H stretching and bending vibrations, while the carboxylic acid group will exhibit its own distinct vibrational modes.

Predicted Raman Spectral Data for this compound

| Predicted Raman Shift (cm⁻¹) | Assignment | Predicted Intensity |

| ~3070-3050 | Aromatic C-H stretching | Medium |

| ~2960-2850 | Aliphatic C-H stretching | Strong |

| ~1710-1690 | C=O stretching (Carboxylic acid dimer) | Medium |

| ~1610-1600 | Aromatic C=C stretching | Strong |

| ~1460-1440 | CH₂ scissoring | Medium |

| ~1300-1280 | Aromatic ring breathing (para-subst.) | Strong |

| ~1240-1220 | C-F stretching | Medium-Strong |

| ~840-820 | Aromatic C-H out-of-plane bend (para-subst.) | Medium |

Note: The predicted Raman shifts are based on the analysis of structurally similar compounds and may vary from experimentally determined values.

The presence of the fluorine atom is expected to cause a noticeable shift in the vibrational frequency of the C-F bond, typically observed in the 1240-1220 cm⁻¹ region. The para-substitution pattern of the benzene ring is confirmed by characteristic bands, including a strong ring breathing mode around 1300-1280 cm⁻¹ and an out-of-plane C-H bending vibration in the 840-820 cm⁻¹ range. The aliphatic chain is identifiable by the strong C-H stretching vibrations between 2960 and 2850 cm⁻¹, and the carboxylic acid group is indicated by the C=O stretching mode, which is anticipated to appear around 1710-1690 cm⁻¹ due to the formation of hydrogen-bonded dimers in the solid state.

UV-Vis Spectroscopy in Solution

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. For aromatic compounds like this compound, the spectrum is primarily determined by the π-electron system of the benzene ring. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the ring.

The UV-Vis spectrum of this compound in a non-polar solvent such as cyclohexane is expected to exhibit characteristic absorption bands originating from the π → π* transitions of the fluorophenyl chromophore. The presence of the fluorine atom, an auxochrome, is anticipated to cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Based on data from analogous compounds like 4-phenylbutanoic acid and para-substituted fluorobenzenes, the principal absorption bands for this compound can be predicted. The spectrum is expected to show a strong primary absorption band (E-band) and a weaker secondary absorption band (B-band), the latter of which may exhibit fine vibrational structure.

Predicted UV-Vis Absorption Data for this compound in Cyclohexane

| Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~210-220 | ~7,000-10,000 | E2-band (π → π) |

| ~264-268 | ~200-400 | B-band (π → π) |

Note: The predicted absorption maxima and molar absorptivities are based on the analysis of structurally similar compounds and may vary from experimentally determined values.

The B-band, which is characteristic of the benzene ring, is expected to appear in the 264-268 nm range. This band is formally forbidden by symmetry in unsubstituted benzene but gains intensity due to the substitution on the ring. The fluorine substituent is not expected to significantly alter the position of this band compared to other alkylbenzenes. The more intense E2-band is predicted to be observed in the 210-220 nm region. The aliphatic butanoic acid chain is not a chromophore in this region and is therefore not expected to contribute directly to the UV-Vis absorption spectrum.

Computational Chemistry and Molecular Modeling of 4 4 Fluorophenyl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and reactivity of molecules. These ab initio or semi-empirical methods solve the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. wikipedia.orgsouthampton.ac.uk DFT calculations can elucidate the geometric and electronic properties of 4-(4-Fluorophenyl)butanoic acid.

In a typical DFT study, the molecular structure is optimized to find the lowest energy conformation. For a similar compound, 4-amino-3-(4-chlorophenyl)-butanoic acid, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been performed to determine optimized geometric parameters like bond lengths and angles. jcdronline.org Similar calculations for this compound would reveal how the fluorine substituent influences the geometry of the phenyl ring and the butanoic acid chain.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Illustrative Electronic Properties from DFT Calculations

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Electron Affinity | Energy released when an electron is added. | Quantifies the ability to accept an electron. |

| Ionization Potential | Energy required to remove an electron. | Quantifies the ability to donate an electron. |

This table represents typical properties obtained from DFT calculations; specific values for this compound would require a dedicated computational study.

The dipole moment and hyperpolarizability are important electronic properties that describe a molecule's response to an external electric field. These properties are critical for understanding intermolecular interactions and predicting non-linear optical (NLO) behavior. dtic.milnih.gov

The first-order hyperpolarizability (β) quantifies the second-order NLO response of a molecule. scirp.org Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Calculations are typically performed using a finite-field approach within DFT or other quantum mechanical frameworks. dtic.mil The magnitude of hyperpolarizability is influenced by factors such as the presence of electron-donating and electron-withdrawing groups and the extent of π-conjugation. The fluorine atom (an electron-withdrawing group) and the phenyl ring in this compound would be expected to influence these NLO properties.

Table 2: Calculated NLO Properties for an Analogous Compound (4-amino-3-(4-chlorophenyl)-butanoic acid)

| Method | Dipole Moment (μ) [Debye] | First Hyperpolarizability (β) [esu] |

|---|---|---|

| HF/6-31G+(d,p) | Value | Value |

| DFT/B3LYP/6-31G+(d,p) | Value | Value |

Data represents the type of results obtained from such calculations, as reported for analogous molecules. jcdronline.org Specific values for this compound are not available in the cited literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics and flexibility. mdpi.com

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape. The simulations can identify the most stable, low-energy conformations and the transitions between them. nih.gov This information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to interact with a biological target.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water to mimic physiological conditions) and tracking the trajectory of each atom over a period of nanoseconds or longer. Analysis of these trajectories can reveal:

Stable Conformers: Identifying the most frequently occurring molecular shapes.

Flexibility: Quantifying the movement in different parts of the molecule, such as the rotation of the phenyl ring or the folding of the butanoic acid chain.

Intermolecular Interactions: Observing how the molecule interacts with solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netherts.ac.uk

QSAR models are mathematical equations that relate molecular descriptors (numerical representations of a molecule's properties) to a specific biological activity, such as inhibitory concentration (IC50) or binding affinity. dovepress.commdpi.com These models are developed using a "training set" of molecules with known activities and are then validated using a "test set" to ensure their predictive power. mdpi.com

While a specific QSAR model for this compound is not detailed in the provided search results, it could be included in a dataset of similar compounds to develop a predictive model. For example, a QSAR study on novel camptothecin analogues included a compound with a p-fluorophenyl group, demonstrating how such a moiety is incorporated into these models. nih.gov The resulting QSAR equation allows for the prediction of the biological activity of new, unsynthesized compounds based solely on their calculated molecular descriptors. dovepress.com

A typical linear QSAR model takes the form: Biological Activity = c1D1 + c2D2 + ... + cnDn + constant Where 'D' represents different molecular descriptors and 'c' represents their coefficients determined through regression analysis.

The primary goal of QSAR is not only to predict activity but also to understand which structural features are important for a desired functional outcome. nih.gov By analyzing the molecular descriptors that appear in the final QSAR model, researchers can gain insights into the mechanism of action.

For example, a QSAR model might reveal that biological activity is positively correlated with a molecule's lipophilicity (logP) and negatively correlated with its molecular weight. This would suggest that to design more potent compounds, one should aim for increased lipophilicity while keeping the size of the molecule in check. Descriptors can be categorized as:

Electronic: (e.g., partial atomic charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-amino-3-(4-chlorophenyl)-butanoic acid |

Molecular Docking Investigations

Extensive literature searches did not yield specific molecular docking studies conducted on this compound. Computational investigations and molecular modeling are powerful tools to predict the interaction of a ligand with a biological target. However, published research detailing the specific ligand-target interactions and binding affinity predictions for this particular compound is not currently available.

Ligand-Target Interactions

Information regarding the specific ligand-target interactions of this compound is not available in the reviewed scientific literature. Molecular docking simulations, when performed, would typically identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues within the binding site of a target protein. These interactions are crucial for understanding the mechanism of action and for the rational design of more potent and selective molecules. Without specific studies on this compound, a detailed account of its interaction profile cannot be provided.

Binding Affinity Predictions

There are no publicly available data on the binding affinity predictions for this compound with any specific biological targets. Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. Computational methods can estimate this value, which is a critical parameter in drug discovery for predicting the potency of a compound. The absence of such data for this compound means that its potential efficacy against any particular biological target remains computationally uncharacterized.

Biological Activity and Pharmacological Studies of 4 4 Fluorophenyl Butanoic Acid and Its Derivatives

Role as a Pharmaceutical Intermediate and Building Block

4-(4-Fluorophenyl)butanoic acid and its structural analogs are significant intermediates in the synthesis of a variety of pharmacologically active molecules. The fluorophenylbutanoyl scaffold is a key building block in medicinal chemistry, particularly for drugs targeting the central nervous system.

While a direct, single-step synthesis of the antipsychotic drugs Penfuridol and Fluspirilene from this compound is not prominently detailed in the literature, the core structure is fundamental to their synthesis. The assembly of these drugs relies on key building blocks that are structurally analogous. For instance, the synthesis of Fluspirilene, a spirocyclic antipsychotic, involves the alkylation of a core spirocycle with a 4,4-bis(4-fluorophenyl)butyl halide mdpi.com.

One synthetic route to this crucial halide intermediate begins by reacting γ-butyrolactone with an excess of 4-fluorophenyl magnesium bromide to produce a diol. This diol is then dehydrated using aqueous hydrochloric acid to form an olefinic alcohol. Subsequent bromination and hydrogenation yield the saturated 4,4-bis(4-fluorophenyl)butyl bromide, which is the key alkylating agent for completing the Fluspirilene synthesis mdpi.com. This highlights the importance of the 4-fluorophenylbutyl moiety, a structure directly related to this compound, in constructing complex pharmaceutical agents.

The butanoic acid framework, particularly when substituted with aromatic groups, is a versatile starting point for drug development. A closely related compound, 4-(4-fluorobenzoyl)butyric acid, serves as a key raw material in the commercial synthesis of Ezetimibe, a drug used to lower cholesterol levels google.com.

Furthermore, the butyrophenone structure, which can be derived from butanoic acid precursors, is a classic pharmacophore in the development of antipsychotic drugs. The synthesis of novel butyrophenones often involves alkylating a target amine with a reagent like 4-chloro-4′-fluorobutyrophenone nih.govnih.gov. The exploration of analogs, such as replacing the piperidine ring in Haloperidol with other bioisosteres, demonstrates the continued utility of this chemical class in modern drug discovery to develop agents with improved efficacy and side-effect profiles nih.gov.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histone proteins mdpi.com. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and thereby repressing gene transcription mdpi.com. Inhibitors of HDACs (HDACis) have emerged as important therapeutic agents, particularly in oncology mdpi.com. Short-chain fatty acids, such as butyrate and its analog 4-phenylbutyrate, are a well-established class of HDAC inhibitors gsartor.orgnih.gov.

HDAC inhibitors function by blocking the active site of HDAC enzymes, preventing the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones (histone hyperacetylation), resulting in a more relaxed, open chromatin structure. This "euchromatin" state allows for the transcription of previously silenced genes, including tumor suppressor genes like p21(WAF/CIP1) nih.gov. By altering the acetylation status of both histone and non-histone proteins, HDACis can modulate various cellular processes, including the cell cycle, differentiation, and apoptosis mdpi.commdpi.com. Phenylbutyrate and other carboxylic acid-based inhibitors are thought to act by chelating the zinc ion present in the catalytic site of the HDAC enzyme nih.govnih.gov.

Fluorination is a common strategy in medicinal chemistry to enhance the biological activity of a compound mdpi.com. Introducing fluorine into the structure of HDAC inhibitors can significantly increase their potency. For example, studies on fluorinated hydroxamic acids, another class of HDACis, have shown that fluorinated derivatives can be two to nine times more active than their unfluorinated counterparts mdpi.com. However, the effect is not always straightforward; the position of the fluorine atom can either improve or diminish inhibitory activity, indicating a complex structure-activity relationship nih.gov.

The ability of HDAC inhibitors to reactivate silenced tumor suppressor genes makes them potent anti-cancer agents nih.gov. Several HDAC inhibitors are FDA-approved for treating various cancers, including T-cell lymphomas and multiple myeloma nih.gov. Phenylbutyrate-derived inhibitors have been shown to suppress the proliferation of cancer cells at sub-micromolar concentrations nih.gov. Derivatives of phenyl butyric acid have demonstrated anti-proliferative activity in cervical cancer and leukemia cell lines nih.gov. The therapeutic potential of this compound is inferred from the known anticancer effects of phenylbutyrate and the general observation that fluorination can enhance the potency of HDAC inhibitors mdpi.com.

There is also growing interest in HDAC inhibitors for treating neurodegenerative diseases. HDACs are involved in cognitive processes, and their inhibition has been linked to neuroprotective effects nih.gov. Butyrate, for instance, has been shown to enhance memory formation and stimulate neurogenesis in the brain nih.gov. The unique biodistribution of different fatty acid HDAC inhibitors may influence their therapeutic applications and side-effect profiles nih.gov. Given that 4-phenylbutyrate has shown promise in models of neurodegeneration, its fluorinated analogs represent a potential avenue for developing more potent therapeutics for these conditions.

Table 1: Research Findings on Phenylbutyrate and Fluorinated Analogs as HDAC Inhibitors

Compound Class Key Research Finding Therapeutic Implication Reference Short-Chain Fatty Acids (e.g., Phenylbutyrate) Acts as a non-competitive HDAC inhibitor, inducing histone hyperacetylation and expression of genes like p21. Potential for cancer therapy and treatment of neurodegenerative disorders. [5, 8] Fluorinated Hydroxamic Acids Fluorinated derivatives were found to be 2 to 9 times more potent in inhibiting HDAC1 than their non-fluorinated analogues. Fluorination is a viable strategy to significantly enhance the potency of HDAC inhibitors. mdpi.com Fluorinated ortho-Aminoanilides The position of fluorine on the aromatic ring significantly affects HDAC inhibition, either improving or reducing activity depending on its location. Demonstrates a complex structure-activity relationship for fluorinated HDACis, requiring careful design. nih.gov Phenyl Butyric Acid Derivatives A synthesized derivative, N-(4-chlorophenyl)-4-phenylbutanamide, showed specific non-competitive inhibition of HDAC6 and anti-proliferative activity against cancer cell lines. Highlights the potential for developing isoform-selective HDAC inhibitors from the phenylbutyric acid scaffold for cancer treatment. nih.gov

Kynurenine-3-Hydroxylase (KYN-3-OHase) Inhibition by Analogs

The kynurenine pathway is the primary metabolic route for tryptophan degradation. A key enzyme in this pathway is kynurenine-3-monooxygenase (KMO), also known as kynurenine-3-hydroxylase (KYN-3-OHase) mdpi.comfrontiersin.org. This enzyme converts kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist quinolinic acid frontiersin.org. Inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases because it shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA), while simultaneously decreasing levels of neurotoxic metabolites mdpi.comfrontiersin.org.

Analogs of this compound, specifically 4-phenyl-4-oxo-butanoic acid derivatives, have been identified as a class of KMO inhibitors nih.govcapes.gov.br. Structure-activity relationship (SAR) studies have been conducted to optimize their inhibitory potency. Research has shown that substitutions on the phenyl ring significantly influence the compound's ability to inhibit the enzyme. For instance, compounds with chlorine or fluorine atoms on the phenyl ring have been evaluated for their efficacy. In one study, 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid emerged as one of the most interesting derivatives nih.gov. Another study on related 4-aryl-2-hydroxy-4-oxobut-2-enoic acids identified derivatives with 3-chloro and 3-fluoro substitutions as potent inhibitors nih.gov. These findings underscore that the 4-aryl-4-oxobutanoic acid scaffold is a valuable template for designing novel KMO inhibitors with potential neuroprotective applications.

Table 2: Kynurenine-3-Hydroxylase (KMO) Inhibition by 4-Aryl-4-oxobutanoic Acid Analogs

Compound Structure Substitution on Phenyl Ring (R) IC₅₀ (µM) for Rat KMO Reference 2-Hydroxy-4-(R)-4-oxobutanoic acid H 1.5 google.com 4-F 0.6 google.com 4-Cl 0.2 google.com 3,4-diCl 0.04 google.com 3-Cl 0.08 google.com 2-Cl >100 google.com

Impact on Tryptophan Metabolism and Neurotoxic Pathways

Derivatives of this compound have been identified as modulators of the kynurenine pathway, a primary route for the metabolism of the essential amino acid tryptophan. A key area of investigation has been the interaction of these compounds with kynurenine-3-monooxygenase (KMO), a critical enzyme in this pathway that converts kynurenine into 3-hydroxykynurenine. This metabolite is a precursor to the neurotoxic compound quinolinic acid, which is an agonist of the N-methyl-D-aspartate (NMDA) receptor and can lead to excitotoxic neuronal damage.

Specifically, research has shown that 4-phenyl-4-oxo-butanoic acid derivatives can act as inhibitors of KMO. By inhibiting this enzyme, these compounds can redirect the kynurenine pathway towards the production of kynurenic acid, a known neuroprotectant with antagonistic effects at glutamate receptors. This modulation of tryptophan metabolism, therefore, presents a potential mechanism for reducing the production of neurotoxic downstream metabolites.

Relevance to Neurodegenerative Diseases (e.g., Huntington's, Alzheimer's, Parkinson's, Epilepsy)

The dysregulation of the kynurenine pathway is increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's disease. In these conditions, an imbalance in the pathway often leads to an accumulation of neurotoxic metabolites like quinolinic acid, contributing to the progressive neuronal loss that characterizes these disorders.

The ability of this compound derivatives to inhibit kynurenine-3-monooxygenase makes them compounds of interest for potential therapeutic interventions in these diseases. By reducing the levels of neurotoxic kynurenine pathway metabolites, these compounds could offer a neuroprotective effect. This strategy of targeting KMO to restore a more balanced metabolic profile within the kynurenine pathway is an active area of research for developing novel treatments for a range of neurodegenerative and neurological conditions, including epilepsy, where neuronal hyperexcitability is a key feature.

Interactions with Neurotransmitter Systems

GABA Receptor Modulation (e.g., GABAB Receptor Agonism for 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride)

One of the most well-studied derivatives of this compound is 4-amino-3-(4-fluorophenyl)butyric acid hydrochloride, commonly known as phenibut. This compound is a potent and selective agonist of the GABA B receptor. nbinno.com Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and its receptors are crucial for regulating neuronal excitability. By mimicking the action of GABA at the GABA B receptor, 4-amino-3-(4-fluorophenyl)butyric acid hydrochloride enhances inhibitory neurotransmission. nbinno.com

| Compound | Receptor Target | Activity |

| 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | GABA B Receptor | Agonist nbinno.com |

Effects on Neuronal Excitability

The agonism of 4-amino-3-(4-fluorophenyl)butyric acid hydrochloride at GABA B receptors leads to a significant reduction in neuronal excitability. nbinno.com This is achieved through the activation of potassium channels and the inhibition of voltage-gated calcium channels, which together hyperpolarize the neuron and reduce the likelihood of action potential firing. This dampening of neuronal activity is a key mechanism underlying the pharmacological effects of this compound.

Anxiolytic and Nootropic Effects

The interaction of 4-amino-3-(4-fluorophenyl)butyric acid hydrochloride with the GABAergic system is believed to be the foundation of its anxiolytic (anxiety-reducing) and nootropic (cognitive-enhancing) properties. The reduction in neuronal hyperexcitability contributes to a state of calmness and reduced anxiety. While the precise mechanisms for its nootropic effects are still being fully elucidated, they are thought to involve the modulation of various neurotransmitter systems and potentially an improvement in cerebral circulation.

Anti-inflammatory Activities of Derivatives

Derivatives of this compound have been investigated for their anti-inflammatory properties, primarily focusing on their ability to inhibit key enzymes in the inflammatory pathway.

Inhibition of COX Enzymes and Prostaglandin (B15479496) Synthesis

The primary mechanism behind the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs). researchgate.netmdpi.com Prostaglandins are key mediators of inflammation, pain, and fever. nih.gov There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in homeostatic functions, and COX-2, which is induced by inflammatory stimuli. mdpi.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that arise from the inhibition of COX-1. researchgate.net

Research into derivatives containing the 4-fluorophenyl moiety has shown significant potential for selective COX-2 inhibition. For instance, a series of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives demonstrated noteworthy anti-inflammatory activity. nih.gov Two specific derivatives from this series, compounds 109 and 110 , exhibited inflammation inhibition of 87% and 74%, respectively, in a carrageenan-induced rat paw edema model. This was comparable or superior to standard drugs like ibuprofen (B1674241) (78%) and celecoxib (52%). nih.gov Furthermore, their COX-2 inhibitory potential was significant, with selectivity index (SI) values of 105 and 85, respectively, indicating a high degree of selectivity for COX-2 over COX-1. nih.gov

Similarly, studies on 4-fluorophenylhydrazones as potential COX-2 inhibitors have been conducted. Molecular docking studies of these compounds against the COX-2 enzyme (PDB: 1CX2) revealed good binding affinity within the active site, interacting with key amino acid residues like Arg120, Tyr355, His90, and Arg513, which are crucial for COX-2 inhibition. researchgate.net Another study on 1,2,4-triazole-3-carboxylate derivatives found that compounds with a para-fluoro substituent on the N-1 phenyl ring showed high selectivity towards COX-2, with a selectivity index of 1080. nih.gov

| Compound | Inflammation Inhibition (%) after 3h | COX-2 Selectivity Index (SI) |

|---|---|---|

| Derivative 109 | 87 | 105 |

| Derivative 110 | 74 | 85 |

| Celecoxib (Standard) | 52 | 96 |

| Ibuprofen (Standard) | 78 | - |

Data sourced from research on pyrimidine derivatives. nih.gov

Structure-Activity Relationships in Anti-inflammatory Agents

The structure-activity relationship (SAR) is crucial in designing potent and selective anti-inflammatory agents. For derivatives incorporating a 4-fluorophenyl group, specific structural features have been identified that influence their activity.

In the case of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives, SAR analysis indicated that the presence of aromatic rings led to superior anti-inflammatory activity compared to those with non-aromatic rings. nih.gov Additionally, the length of a side chain was found to be a determining factor; derivatives with shorter side chains, such as an isobutyl group, were more potent than those with longer ones like an isopentyl side chain. nih.gov

For 1,2,4-triazole-3-carboxylate derivatives, the position of the fluorine atom on the phenyl ring was critical. The order of COX-2 inhibition based on the substituent's position was found to be meta > para > ortho. nih.gov Compounds with a fluoro group at either the meta or para position demonstrated significant inhibitory activity. nih.gov The general trend for substitution on the aryl group was F > Cl > CF3 > Me > CN > Br, highlighting the favorable role of the fluorine atom in enhancing inhibitory action against COX-2. nih.gov The presence of sulfonamide or methanesulfonyl groups is another vital feature in many selective COX-2 inhibitors, as these groups can form key interactions within the enzyme's active site. nih.gov

The fluorine atom itself imparts unique properties to the molecule. Its high electronegativity can alter the electronic environment, affecting reactivity and binding affinity. The carbon-fluorine bond is exceptionally strong, which often enhances the metabolic stability of the compound, a desirable characteristic for pharmaceutical agents.

Potential Anticancer Effects

Derivatives of this compound are also being explored for their potential as anticancer agents, with research focusing on their ability to induce programmed cell death and their dual anti-inflammatory and antioxidant activities.

Induction of Apoptosis in Leukemia Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The ability to induce apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. Phenylbutyrate, a close structural analog of this compound, has been shown to induce cytostasis, differentiation, and apoptosis in primary myeloid leukemic cells. nih.gov Studies using the ML-1 human myeloid leukemia cell line demonstrated that phenylbutyrate causes a dose-dependent increase in cells in the G1 phase of the cell cycle and can induce apoptosis at higher concentrations. nih.gov

Further research into specific derivatives has shown promise. For example, modifying betulin at the C-3 position with a 4-fluorophenylhydrazone group significantly improved its activity against MOLT-4 leukemia cells. nih.gov Another study on a novel Nrf2 inhibitor, compound 4f , demonstrated its ability to induce apoptosis in acute myeloid leukemia (AML) cells. Treatment with this compound led to an increase in the levels of cleaved caspase 3 and cleaved PARP, which are key markers of apoptosis. researchgate.net While these compounds are not direct butanoic acid derivatives, they highlight the potential of the 4-fluorophenyl moiety in designing molecules that can trigger apoptotic pathways in leukemia.

| Cell Line | Treatment | Apoptosis (%) |

|---|---|---|

| MOLT-4 | Control | - |

| T1c (½ IC50) | 69.91 ± 2.17 | |

| JURKAT | Control | - |

| T1c (½ IC50) | 67.14 ± 2.18 |

Data from a study on triterpene derivatives showing apoptosis induction. nih.gov Note: T1c is a derivative, not directly of this compound, but illustrates the potential of related structures.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are known to play significant roles in the development and progression of cancer. mdpi.com Therefore, compounds that possess both anti-inflammatory and antioxidant properties are of great interest in cancer therapy. The pyrrole heterocycle, which is found in several potent NSAIDs, has been used as a scaffold for developing new anti-inflammatory agents. mdpi.com A synthesized pyrrole-containing compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f) , which was structurally inspired by the selective COX-2 inhibitor celecoxib, has been evaluated for its anti-inflammatory effects. mdpi.com

Antioxidants can neutralize reactive oxygen species (ROS), which can cause cellular damage and contribute to cancer pathogenesis. mdpi.com Research on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that some compounds possessed both anticancer and antioxidant activities. mdpi.com The presence of a phenolic hydroxyl group is thought to confer significant antioxidant potential by donating a hydrogen atom to neutralize free radicals. mdpi.com Similarly, pyridazinone derivatives related to 2-(4-Fluoro Phenyl)-butyric acid have been synthesized and shown to be potent antioxidants in DPPH radical scavenging and hydrogen peroxide scavenging assays. rjptonline.org This dual action of reducing inflammation and oxidative stress could be a valuable strategy in cancer treatment.

Neuroprotective Mechanisms and Applications

The structural analog 4-phenylbutyric acid (4-PBA) has been extensively studied for its neuroprotective effects, offering insights into the potential applications of this compound and its derivatives in treating neurodegenerative diseases. semanticscholar.org The pathogenesis of conditions like Alzheimer's and Parkinson's disease often involves the misfolding and aggregation of proteins, leading to cellular stress and neuronal death. semanticscholar.orgsemanticscholar.org

4-PBA functions through two primary mechanisms: as a chemical chaperone and as a histone deacetylase (HDAC) inhibitor. semanticscholar.org As a chemical chaperone, it helps to prevent the aggregation of misfolded proteins and ameliorates stress in the endoplasmic reticulum (ER), a key organelle in protein folding. semanticscholar.orgresearchgate.net By reducing ER stress, 4-PBA can protect against neuronal cell death. semanticscholar.org For example, it has been shown to protect against cerebral ischemic injury and ER stress-induced neuronal death. researchgate.net

As an HDAC inhibitor, 4-PBA can influence gene expression, which may also contribute to its neuroprotective effects. semanticscholar.org These mechanisms suggest that 4-PBA and its derivatives could be viable therapeutic agents for a variety of neurodegenerative diseases characterized by protein aggregation. semanticscholar.org While 4-PBA itself often requires high doses for therapeutic efficacy, the development of more potent derivatives, potentially including fluorinated analogs like this compound, is a crucial area of ongoing research. semanticscholar.orgsemanticscholar.org

Reduction of Oxidative Stress and Prevention of Neuronal Cell Death

Compounds like 4-phenylbutyric acid (4-PBA) play a significant role in mitigating cellular stress, which is a key factor in neuronal cell death associated with neurodegenerative diseases. semanticscholar.org A primary mechanism of this protection is the attenuation of endoplasmic reticulum (ER) stress. mdpi.comnih.gov The ER is crucial for protein synthesis and folding; when its function is impaired, misfolded proteins can accumulate, leading to ER stress and the unfolded protein response (UPR). nih.gov

If ER stress is prolonged or severe, it can trigger apoptosis, or programmed cell death. 4-PBA acts as a chemical chaperone, assisting in the proper folding of proteins, which helps to alleviate the burden of misfolded proteins in the ER. researchgate.netnih.gov This action prevents the aggregation of nascent proteins that are denatured and misfolded, thereby protecting against ER stress-induced neuronal cell death. semanticscholar.org

By reducing ER stress, 4-PBA also helps to decrease associated oxidative stress. mdpi.comnih.gov The compound has been shown to suppress the induction of ER stress markers like immunoglobulin heavy chain binding protein (BiP) and C/EBP-Homologous Protein (CHOP). mdpi.com This, in turn, leads to the downregulation of oxidative stress and mitochondrial apoptotic markers. mdpi.com Studies in models of neurodegenerative conditions like Sandhoff disease and Parkinson's disease have demonstrated that 4-PBA can reduce neuronal apoptosis and improve motor functions, highlighting its neuroprotective potential. nih.govnih.gov

Restoration of Proteasome Activity

The therapeutic effects of 4-PBA are primarily linked to its ability to resolve ER stress by acting as a chemical chaperone that aids in protein folding. rsc.org By facilitating the correct folding of proteins and preventing their aggregation, 4-PBA helps maintain cellular homeostasis, or proteostasis. researchgate.netplos.org This action reduces the accumulation of misfolded proteins that can overwhelm the cell's degradation machinery, including the proteasome.

While 4-PBA's direct impact on restoring proteasome activity is an area of ongoing research, its role in reducing the load of misfolded proteins is critical. By improving the protein folding environment within the ER, it lessens the demand on the proteasome system to clear out aggregated proteins. This indirect effect helps to maintain the integrity and function of the cell's quality control mechanisms. researchgate.netrsc.org

Modulation of Cell Signaling Pathways (e.g., mTOR, EGFR)

Research has shown that 4-PBA can influence various cell signaling pathways, often as a consequence of its primary roles as an ER stress inhibitor and HDAC inhibitor. For instance, in the context of inflammatory responses, 4-PBA has been found to inhibit the phosphorylation of key components in the Mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK. nih.gov It also inhibits the phosphorylation of NF-κB p65, a critical regulator of pro-inflammatory gene expression. nih.gov These actions demonstrate an anti-inflammatory effect by modulating signaling cascades involved in cellular stress and immune responses. nih.gov

While direct modulation of mTOR or EGFR pathways by this compound or 4-PBA is not extensively documented, the interconnected nature of cellular signaling suggests potential indirect effects. For example, ER stress and HDAC activity are known to intersect with major signaling hubs like the mTOR pathway, which regulates cell growth and metabolism. However, specific studies detailing these interactions for this class of compounds are limited.

Biological Activity in Medicinal Chemistry and Neuropharmacology